![molecular formula C23H26ClN5O3S B2855470 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide CAS No. 1189470-92-5](/img/structure/B2855470.png)
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Novel pyrazole carboxamide derivatives, including structures similar to the compound of interest, have been synthesized and analyzed for their structural properties. For instance, Lv et al. (2013) reported the synthesis of a series of novel pyrazole carboxamide derivatives containing a piperazine moiety, determined by IR, 1H NMR, and HRMS spectroscopy, with the structure confirmed by X-ray crystal analysis (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013). This research highlights the structural diversity and complexity of these molecules, providing a foundation for further exploration of their biological activities.
Antimicrobial Activity
Derivatives of pyrazole carboxamide, including piperazine and triazolo-pyrazine derivatives, have been synthesized and evaluated for their antimicrobial efficacy. Patil et al. (2021) synthesized two series of new piperazine derivatives and triazolo-pyrazine derivatives, showing promising results against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).
Anticancer Properties
Research into the anticancer properties of similar compounds has shown that certain derivatives can exhibit significant antiobesity activity related to CB1 receptor antagonism. Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides and evaluated their activities for appetite suppression and body weight reduction in animal models, attributing significant body weight reduction in vivo to their CB1 antagonistic activity (Brijesh Kumar Srivastava, A. Joharapurkar, S. Raval, Jayendra Z. Patel, R. Soni, P. Raval, Archana Gite, Amitgiri Goswami, N. Sadhwani, N. Gandhi, H. Patel, Bhupendra Mishra, M. Solanki, B. Pandey, Mukul R Jain, P. Patel, 2007).
Molecular Docking Studies
The compound and its derivatives have also been involved in molecular docking studies to evaluate their potential as ligands for specific receptors, indicating the relevance of these compounds in drug discovery and development processes. For example, the antimicrobial activity of new piperazine derivatives and triazolo-pyrazine derivatives was further supported by molecular docking studies, suggesting a basis for the development of more potent antimicrobials (M. Patil et al., 2021).
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-6-3-4-7-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-9-5-8-19(24)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKUZDQXMZVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.